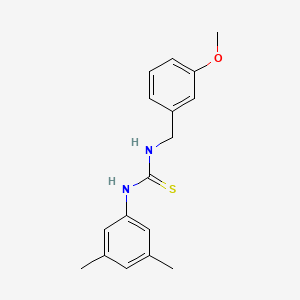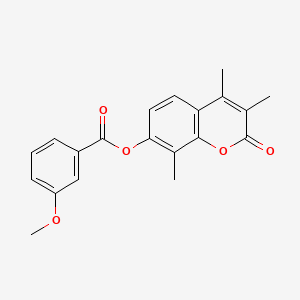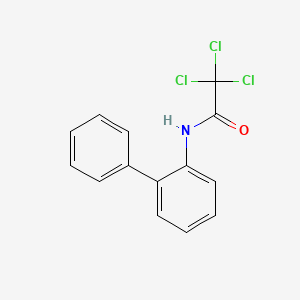![molecular formula C11H15NO4S2 B5745146 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)
4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a useful tool for studying Parkinson's disease and other neurodegenerative disorders.
作用機序
4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid inhibits mitochondrial complex I, which is the first enzyme complex in the electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production leads to oxidative stress, which can contribute to the degeneration of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been shown to cause a range of biochemical and physiological effects in animal models. These effects include the degeneration of dopaminergic neurons in the substantia nigra, the formation of Lewy bodies, and the activation of microglia. 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has also been shown to cause oxidative stress, inflammation, and apoptosis.
実験室実験の利点と制限
One advantage of using 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid in lab experiments is that it produces a Parkinson's disease-like phenotype in animal models. This allows researchers to study the disease in a controlled environment and to test potential treatments. However, there are also limitations to using 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid in lab experiments. One limitation is that 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid is toxic and can cause irreversible damage to dopaminergic neurons. Another limitation is that the effects of 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid on other cell types and organs are not well understood.
将来の方向性
There are several future directions for research on 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid. One direction is to study the effects of 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid on other cell types and organs, such as glial cells and the gastrointestinal tract. Another direction is to develop new treatments for Parkinson's disease that target mitochondrial complex I. Finally, there is a need for more research on the mechanisms underlying the degeneration of dopaminergic neurons in Parkinson's disease, which could lead to new therapeutic targets.
合成法
The synthesis of 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid involves several steps, starting from 2-thiophenecarboxylic acid. The acid is first converted into its acid chloride derivative, which is then reacted with 4-methylpiperidine to form the corresponding amide. The amide is then treated with sulfur trioxide to produce 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid. The overall yield of this synthesis method is about 20%.
科学的研究の応用
4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid is widely used in scientific research to study Parkinson's disease and other neurodegenerative disorders. 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid is a potent inhibitor of mitochondrial complex I, which leads to the degeneration of dopaminergic neurons in the substantia nigra. This degeneration is similar to what is observed in Parkinson's disease, making 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid a useful tool for studying the disease.
特性
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-8-2-4-12(5-3-8)18(15,16)9-6-10(11(13)14)17-7-9/h6-8H,2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOCAGBTFGNMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-3-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5745063.png)
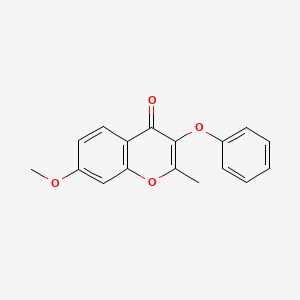
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B5745094.png)
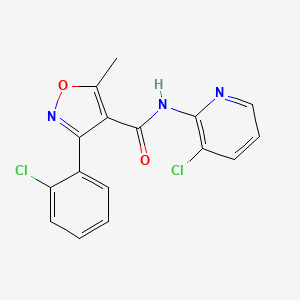
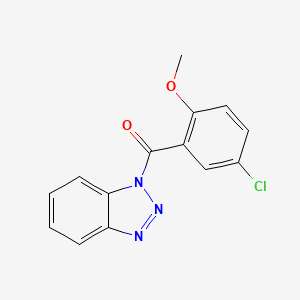
![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![N-(4-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5745150.png)
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)

